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Compound of Interest

Compound Name: 3-Ethyl-2,7-dimethyloctane

Cat. No.: B1209469 Get Quote

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for the branched alkane, 3-ethyl-2,7-dimethyloctane. It is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis who require a comprehensive understanding of the spectral characteristics of this

compound. This document outlines predicted spectral data, details generalized experimental

protocols for data acquisition, and presents visual workflows to aid in the interpretation of the

spectroscopic information.

Molecular Structure and Properties
3-Ethyl-2,7-dimethyloctane is a saturated hydrocarbon with the molecular formula C₁₂H₂₆ and

a molecular weight of 170.33 g/mol . Its structure consists of an eight-carbon chain (octane)

with methyl groups at positions 2 and 7, and an ethyl group at position 3. The structural

complexity of this molecule leads to distinct patterns in its NMR and mass spectra, which are

crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for 3-
ethyl-2,7-dimethyloctane.

Predicted ¹H NMR Spectral Data
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The ¹H NMR spectrum of 3-ethyl-2,7-dimethyloctane is expected to show a complex pattern

of overlapping signals in the upfield region (typically 0.8-1.8 ppm), which is characteristic of

saturated alkanes. The chemical shifts are influenced by the electronic environment of each

proton.

Protons Assigned
to Carbon

Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Integration

C1, C2-CH₃ 0.85 - 0.95 Doublet / Triplet 9H

C7-CH₃, C8 0.85 - 0.95 Doublet / Triplet 9H

C4, C5, C6, C3-CH₂-

CH₃
1.15 - 1.40 Multiplet 8H

C2-H, C3-H, C7-H 1.40 - 1.80 Multiplet 3H

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. Due to the molecule's asymmetry, twelve distinct signals are predicted.
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Carbon Atom Predicted Chemical Shift (ppm)

C1 ~11-16

C2-CH₃ ~14-19

C8 ~22-25

C7-CH₃ ~22-25

C6 ~28-32

C5 ~30-34

C4 ~35-40

C3-CH₂-CH₃ ~25-29

C3 ~40-45

C2 ~33-38

C7 ~30-35

C3-CH₂-CH₃ ~10-14

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 3-ethyl-2,7-dimethyloctane results in the

formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is

characteristic of branched alkanes, with cleavage preferentially occurring at the branching

points to form more stable carbocations.

Mass Spectral Data
The mass spectrum is expected to show a weak or absent molecular ion peak at m/z 170. The

base peak is typically a result of fragmentation at the most substituted carbon atoms.
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m/z Relative Intensity Proposed Fragment Ion

43 100% [C₃H₇]⁺ (isopropyl cation)

57 High
[C₄H₉]⁺ (tert-butyl cation or

sec-butyl cation)

71 Moderate [C₅H₁₁]⁺

85 Moderate [C₆H₁₃]⁺

141 Low [M-C₂H₅]⁺

170 Very Low / Absent [C₁₂H₂₆]⁺ (Molecular Ion)

Experimental Protocols
The following sections describe generalized experimental procedures for acquiring NMR and

GC-MS data for volatile organic compounds like 3-ethyl-2,7-dimethyloctane.

NMR Spectroscopy Protocol
Sample Preparation:

A sample of 3-ethyl-2,7-dimethyloctane (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C

NMR) is accurately weighed.

The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃).

The solution is transferred to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 300-500 MHz

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds
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Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

Instrument Parameters (¹³C NMR):

Spectrometer: 75-125 MHz

Pulse Program: Proton-decoupled

Pulse Angle: 45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more, depending on concentration

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
Sample Preparation:

A dilute solution of 3-ethyl-2,7-dimethyloctane is prepared in a volatile solvent (e.g.,

hexane or dichloromethane) at a concentration of approximately 10-100 µg/mL.

GC Parameters:

Injection Port: Split/splitless injector, typically operated in split mode with a high split ratio

(e.g., 50:1).

Injector Temperature: 250 °C.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film

thickness) is commonly used for alkane separation.

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
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Oven Temperature Program:

Initial temperature: 40-60 °C, hold for 2-5 minutes.

Ramp: Increase temperature at a rate of 5-10 °C/min to a final temperature of 250-280 °C.

Hold: Maintain the final temperature for 5-10 minutes.

MS Parameters:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Ion Source Temperature: 230 °C.

Mass Analyzer: Quadrupole.

Scan Range: m/z 40-400.

Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the

spectroscopic analysis of 3-ethyl-2,7-dimethyloctane.

Caption: Molecular structure of 3-Ethyl-2,7-dimethyloctane with numbered carbons.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1209469?utm_src=pdf-body
https://www.benchchem.com/product/b1209469?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition

Data Processing

Data Analysis & Interpretation

Structure Elucidation

3-Ethyl-2,7-dimethyloctane Sample

Dissolution in
Deuterated Solvent (NMR)
or Volatile Solvent (GC-MS)

NMR Spectrometer
(¹H and ¹³C) GC-MS Instrument

Fourier Transform,
Phase Correction,

Baseline Correction

Chromatogram Extraction,
Mass Spectral Library Search

Chemical Shift Analysis,
Multiplicity Interpretation,

Integration

Fragmentation Pattern Analysis,
Retention Time Matching

Confirm Structure of
3-Ethyl-2,7-dimethyloctane

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of an organic compound.
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[https://www.benchchem.com/product/b1209469#spectral-data-for-3-ethyl-2-7-
dimethyloctane-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1209469#spectral-data-for-3-ethyl-2-7-dimethyloctane-nmr-mass-spec
https://www.benchchem.com/product/b1209469#spectral-data-for-3-ethyl-2-7-dimethyloctane-nmr-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1209469?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

